molecular formula C17H20N4S B11259737 3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11259737
M. Wt: 312.4 g/mol
InChI Key: ADPGDSXGYVHQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various aldehydes and phenacyl bromides. This reaction is often carried out under catalyst-free conditions at room temperature, resulting in high yields of the desired product . Another efficient method involves the use of microwave irradiation, which accelerates the reaction and improves the overall yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H20N4S/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3

InChI Key

ADPGDSXGYVHQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4CCCCC4

Origin of Product

United States

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